rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride
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Overview
Description
rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride is a chiral compound that belongs to the class of indolizidine alkaloids These compounds are known for their diverse biological activities and are often found in natural products, particularly in amphibian skin alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride typically involves the use of chiral γ- and δ-lactam diazoacetates. These diazoacetates undergo efficient intramolecular C–H insertion catalyzed by Rh2(MPPIM)4, resulting in the formation of bicyclic lactam lactones with excellent regioselectivity and cis-diastereoselectivity . The reaction conditions are carefully controlled to achieve the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5R,8S,8aS)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B): A structurally similar compound with different substituents.
(1S,4R,9aS)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol: Another related compound with a quinolizidine structure.
Uniqueness
rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride is unique due to its specific stereochemistry and the presence of the indolizidine core. This structural feature imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.
Biological Activity
Rac-(8S,8aS)-Octahydro-8-indolizinamine dihydrochloride is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by its octahydroindolizinamine framework and has been investigated for various therapeutic applications, particularly in the context of neuropharmacology and inflammation.
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 195.15 g/mol
- CAS Number : 1864003-55-3
Research indicates that this compound exhibits significant activity as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. NLRP3 is a critical component of the innate immune system and plays a role in the formation of inflammasomes, which are involved in inflammatory responses. Inhibition of NLRP3 may have therapeutic implications for diseases characterized by excessive inflammation, such as autoimmune disorders and metabolic syndromes .
Pharmacological Studies
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential for treating inflammatory conditions .
- Neuroprotective Properties : Preliminary studies indicate that this compound may have neuroprotective effects, potentially through modulation of neuroinflammatory pathways. It has been hypothesized that the inhibition of NLRP3 could lead to decreased neuronal damage in models of neurodegenerative diseases .
Case Study 1: In Vivo Efficacy in Animal Models
In a recent study involving mice with induced inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This study supports the compound's potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Neurodegenerative Disease Model
Another study explored the effects of this compound in a model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation, indicating a possible role in neuroprotection .
Comparative Biological Activity Table
Properties
IUPAC Name |
(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-3-1-5-10-6-2-4-8(7)10;;/h7-8H,1-6,9H2;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZMFJQVCFPRQH-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCCN2C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]2CCCN2C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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